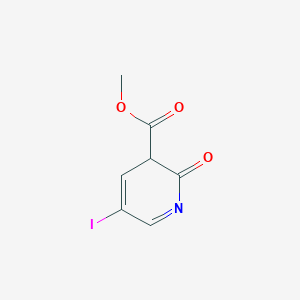
methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate is a chemical compound with the molecular formula C7H6INO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an iodine atom, a carboxylate group, and a keto group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate typically involves the iodination of a pyridine derivative. One common method includes the reaction of 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of hydroxylated pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate
- Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate
- Methyl 5-fluoro-2-oxo-3H-pyridine-3-carboxylate
Uniqueness
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, providing access to a broader range of derivatives .
Propiedades
Fórmula molecular |
C7H6INO3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3 |
Clave InChI |
BLKPUANYHGLQCP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C=C(C=NC1=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B12360713.png)
![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
![trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12360722.png)

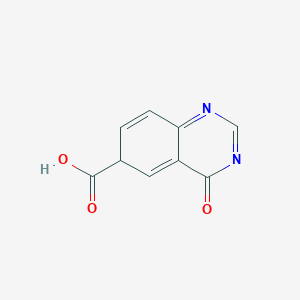

![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)
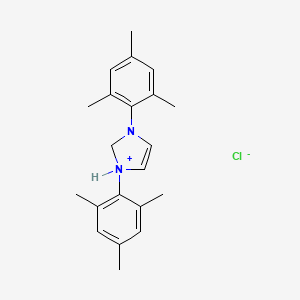
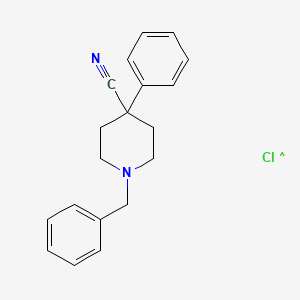
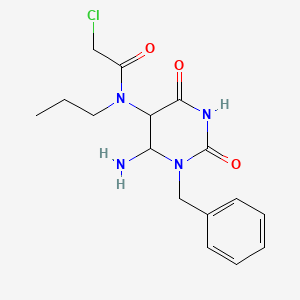
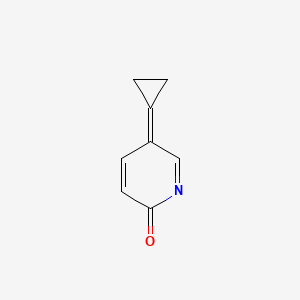
![4-Hydroxy-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12360790.png)
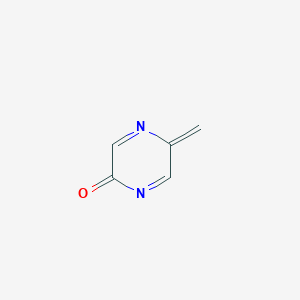
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
